N-[4-(1-Naphthyl)phenyl]-4-biphenylamine
Overview
Description
“N-[4-(1-Naphthyl)phenyl]-4-biphenylamine” is a chemical compound with the molecular formula C28H21N and a molecular weight of 371.48 . It appears as a white to light yellow to light orange powder or crystal .
Molecular Structure Analysis
The molecular structure of “N-[4-(1-Naphthyl)phenyl]-4-biphenylamine” consists of a biphenyl core with two phenyl rings and a naphthyl ring attached to it . The compound has a complex structure with multiple aromatic rings, contributing to its unique properties.Physical And Chemical Properties Analysis
“N-[4-(1-Naphthyl)phenyl]-4-biphenylamine” is a solid at 20°C . The compound has a melting point range of 99.0 to 103.0°C .Scientific Research Applications
Electron Transport in Naphthylamine-Based Organic Compounds : Naphthylamine-based compounds, including derivatives of N-[4-(1-Naphthyl)phenyl]-4-biphenylamine, have been identified as possessing electron transporting abilities. These compounds show significant electron mobilities, making them suitable for use in OLEDs (Tse, Kwok, & So, 2006).
Transport and Luminescence in Naphthyl Phenylamine Model Compounds : Studies on Naphthyl phenylamine (NPA) compounds, closely related to N-[4-(1-Naphthyl)phenyl]-4-biphenylamine, have explored the impact of polar side groups on transport and luminescence properties. These studies highlight the correlation between hole mobilities and dipole moments of the compounds (Tong et al., 2004).
Organic Light-Emitting Devices with N-Triarylamine-Based Materials : N-Triarylamine-based derivatives, including those similar to N-[4-(1-Naphthyl)phenyl]-4-biphenylamine, have been synthesized and characterized for use in OLEDs. These materials exhibit promising hole injecting/transporting properties, contributing to the efficiency of OLEDs (Cho et al., 2009).
Naphthyl Substituted Triphenylamine Derivatives in Red PhOLEDs : Certain naphthyl substituted triphenylamine derivatives, related to N-[4-(1-Naphthyl)phenyl]-4-biphenylamine, have been studied for their use as hole transporting materials in red phosphorescent OLEDs. These compounds demonstrate adequate ionization potentials and high hole drift mobilities, making them suitable for this application (Krucaite et al., 2019).
Carrier Transport Properties of Amorphous Organic Semiconductors : Research has also been conducted on the hole transport properties of phenylamine-based compounds, including those related to N-[4-(1-Naphthyl)phenyl]-4-biphenylamine, using thin-film transistor measurement techniques. These studies provide insights into the energetic disorder of the materials, which is crucial for their applications in electronic devices (Cheung et al., 2008).
Safety And Hazards
properties
IUPAC Name |
N-(4-naphthalen-1-ylphenyl)-4-phenylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N/c1-2-7-21(8-3-1)22-13-17-25(18-14-22)29-26-19-15-24(16-20-26)28-12-6-10-23-9-4-5-11-27(23)28/h1-20,29H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTSEUKJBPAPGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC=CC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1-Naphthyl)phenyl]-4-biphenylamine | |
CAS RN |
897921-59-4 | |
Record name | N-(4-(naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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